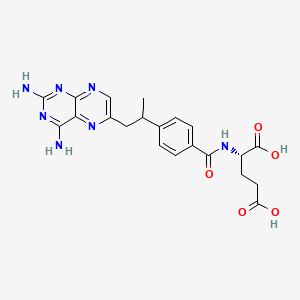

10-Methyl-10-deazaaminopterin

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

80576-77-8 |

|---|---|

Molekularformel |

C21H23N7O5 |

Molekulargewicht |

453.5 g/mol |

IUPAC-Name |

(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)propan-2-yl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C21H23N7O5/c1-10(8-13-9-24-18-16(25-13)17(22)27-21(23)28-18)11-2-4-12(5-3-11)19(31)26-14(20(32)33)6-7-15(29)30/h2-5,9-10,14H,6-8H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,22,23,24,27,28)/t10?,14-/m0/s1 |

InChI-Schlüssel |

MQISJAZESFPIPJ-SBNLOKMTSA-N |

Isomerische SMILES |

CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Kanonische SMILES |

CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

10-methyl-10-deaza-aminopterin 10-methyl-10-deazaaminopterin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 10-Methyl-10-deazaaminopterin: Chemical Structure, Properties, and Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 10-Methyl-10-deazaaminopterin, a potent antifolate agent with significant antitumor potential. The information is curated for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound is a synthetic analog of the folic acid antagonist aminopterin. The key structural modification is the substitution of the nitrogen atom at the 10th position with a carbon atom, to which a methyl group is attached. This alteration significantly impacts the molecule's conformational flexibility and its interaction with its biological target, dihydrofolate reductase (DHFR).

Chemical Structure:

The chemical structure of this compound is presented below:

Physicochemical and Biological Properties:

A summary of the key chemical and biological properties of this compound is provided in the table below. Data for the parent compound, 10-deazaaminopterin, and the widely used antifolate methotrexate (B535133) are included for comparison.

| Property | This compound | 10-Deazaaminopterin | Methotrexate |

| IUPAC Name | (2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)propan-2-yl]benzoyl]amino]pentanedioic acid | (2S)-2-[[4-[2-(2,4-diaminopteridin-6-yl)ethyl]benzoyl]amino]pentanedioic acid | (2S)-2-[[4-[[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid |

| Molecular Formula | C21H23N7O5 | C20H21N7O5 | C20H22N8O5 |

| Molecular Weight | 453.45 g/mol | 439.43 g/mol | 454.44 g/mol |

| SMILES | CC(Cc1cncc2c(N)nc(N)nc12)c1ccc(C(=O)N--INVALID-LINK--C(=O)O)cc1 | N=c1nc(N)c2ncc(CCc3ccc(C(=O)N--INVALID-LINK--C(=O)O)cc3)cn2c1N | CN(Cc1cncc2c(N)nc(N)nc12)c1ccc(C(=O)N--INVALID-LINK--C(=O)O)cc1 |

| Melting Point | Data not available | Data not available | 155-165 °C (decomposes) |

| Solubility | Data not available | Soluble in DMSO | Slightly soluble in water |

| DHFR Inhibition (L1210) | Similar to 10-deazaaminopterin | Potent inhibitor | Potent inhibitor |

| Antitumor Activity (%ILS vs L1210) | +235% | +178%[1] | +151%[1] |

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound exerts its cytotoxic effects primarily through the potent inhibition of dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA replication and cell division. By blocking DHFR, this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.

The signaling pathway illustrating the mechanism of action is depicted below:

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHFR. The activity is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Purified L1210 DHFR enzyme

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound stock solution (in DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted compound, NADPH solution, and DHFR enzyme solution.

-

Include a positive control (without inhibitor) and a negative control (without enzyme).

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the DHF solution to all wells.

-

Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes.

-

Calculate the rate of NADPH consumption (decrease in A340/min) for each concentration of the inhibitor.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of DHFR activity.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

L1210 murine leukemia cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed L1210 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

In Vivo Antitumor Activity in Murine Leukemia Model

This protocol describes the evaluation of the antitumor efficacy of this compound in mice bearing L1210 leukemia.

Materials:

-

Female BALB/c mice

-

L1210 murine leukemia cells

-

This compound

-

Sterile saline solution (vehicle)

-

Syringes and needles

Procedure:

-

Inoculate mice intraperitoneally with 1 x 10^5 L1210 cells.

-

Randomly divide the mice into control and treatment groups.

-

On day 1 post-inoculation, begin treatment with intraperitoneal injections of this compound at various dose levels. The control group receives the vehicle only.

-

Administer treatment daily for a specified period (e.g., 5-9 days).

-

Monitor the mice daily for signs of toxicity and record their survival time.

-

Calculate the mean survival time for each group and determine the percentage increase in lifespan (%ILS) for the treated groups compared to the control group.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and evaluation of this compound.

Conclusion

This compound is a highly effective antifolate agent that demonstrates superior antitumor activity compared to its parent compound, 10-deazaaminopterin, and the established drug, methotrexate, in preclinical models of leukemia.[1] Its potent inhibition of dihydrofolate reductase underscores its mechanism of action and its potential as a valuable candidate for further cancer research and drug development. The provided protocols and workflows offer a foundational framework for the continued investigation of this promising compound.

References

10-Methyl-10-deazaaminopterin: A Technical Overview for Researchers

This guide provides an in-depth look at 10-Methyl-10-deazaaminopterin, a potent antitumor agent. It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and mechanism of action.

Core Compound Data

| Property | Value | Source |

| Compound Name | This compound | Scientific Literature |

| CAS Number | Not Found | N/A |

| Molecular Formula | C₂₁H₂₃N₇O₅ | Calculated |

| Molecular Weight | 453.45 g/mol | Calculated |

| Parent Compound | 10-Deazaaminopterin (B1664510) | --INVALID-LINK-- |

| Parent CAS Number | 52454-37-2 | [1] |

| Parent Molecular Weight | 439.4 g/mol | [1] |

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound, like its parent compound and other methotrexate (B535133) analogs, functions as a folic acid antagonist. Its primary mechanism of action is the potent inhibition of dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of purines and thymidylate, which are vital for DNA synthesis and cellular replication. By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by this compound.

Experimental Protocols

The synthesis of 10-alkyl-10-deazaaminopterins, including the 10-methyl analog, has been described in the scientific literature.[2] The following is a detailed methodology based on a published synthesis route.

Synthesis of this compound[2]

This synthesis involves a multi-step process starting from a p-alkylbenzoic acid.

Step 1: Alkylation of p-Alkylbenzoic Acid

-

Generate the dianion of the appropriate p-alkylbenzoic acid using lithium diisopropylamide (LDA).

-

Alkylate the dianion with 3-methoxyallyl chloride.

Step 2: Bromination

-

The resulting 4-(p-carboxyphenyl)-1-methoxy-1-butene is brominated at a pH of 7-8.

-

This reaction affords 2-bromo-4-(p-carboxyphenyl)butyraldehyde.

Step 3: Condensation and Oxidation

-

Condense the aldehyde from the previous step with 2,4,5,6-tetraminopyrimidine.

-

Perform an in situ oxidation of the resulting dihydropteridine to yield the crystalline 10-alkyl-10-deaza-4-amino-4-deoxypteroic acid.

Step 4: Coupling with Diethyl Glutamate (B1630785)

-

Couple the pteroic acid with diethyl glutamate using the mixed anhydride (B1165640) method.

Step 5: Saponification

-

Saponify the product from the previous step at room temperature to yield the final product, this compound.

Caption: General workflow for the synthesis of this compound.

Antitumor Activity

Studies have shown that 10-alkyl-10-deazaaminopterins exhibit significant antitumor activity. The 10-methyl analogue, in particular, demonstrated a notable increase in the lifespan of mice with L1210 leukemia.[2] The percent increase in life span at the LD10 dosage was reported as +235% for the 10-methyl analogue, compared to +178% for 10-deazaaminopterin and +151% for methotrexate.[2] These compounds were found to be approximately equipotent to 10-deazaaminopterin as growth inhibitors of folate-dependent bacteria and as inhibitors of dihydrofolate reductase.[2] In vitro transport properties have suggested the potential for an improved therapeutic index for the 10-alkyl analogues.[2]

References

The Core Mechanism of 10-Methyl-10-deazaaminopterin as a Dihydrofolate Reductase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of 10-Methyl-10-deazaaminopterin (MDAM) as a potent inhibitor of dihydrofolate reductase (DHFR). By competitively binding to the active site of DHFR, MDAM disrupts the folate metabolic pathway, leading to a depletion of downstream products essential for nucleotide biosynthesis and cellular proliferation. This guide will detail the biochemical interactions, quantitative inhibitory data, relevant experimental methodologies, and the downstream cellular consequences of DHFR inhibition by MDAM and its analogs.

Introduction: The Critical Role of Dihydrofolate Reductase in Cellular Metabolism

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives, collectively known as folates, are crucial one-carbon donors in a variety of biosynthetic pathways. These pathways are fundamental for cellular growth and division, as they are responsible for the synthesis of purines, thymidylate, and certain amino acids such as methionine and glycine.[1] The central role of DHFR in these processes makes it a prime target for therapeutic intervention, particularly in cancer chemotherapy and as an antimicrobial agent.[2]

Inhibition of DHFR leads to a depletion of the intracellular pool of THF. This, in turn, disrupts the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), a critical step in DNA synthesis. The resulting "thymineless death" is a primary mechanism by which DHFR inhibitors exert their cytotoxic effects on rapidly proliferating cells, such as cancer cells.[2][3]

This compound (MDAM): A Potent Folate Analog

This compound is a synthetic analog of the classical antifolate, aminopterin. The key structural modification in the "10-deaza" series of compounds is the replacement of the nitrogen atom at the 10th position with a carbon atom. This modification has been shown to influence the compound's transport into cells and its subsequent metabolism, often leading to improved therapeutic indices compared to older antifolates like methotrexate (B535133) (MTX). The addition of a methyl group at this new 10-carbon position further refines its interaction with the DHFR enzyme.

Mechanism of DHFR Inhibition

Like other classical antifolates, MDAM acts as a competitive inhibitor of DHFR. It binds to the active site of the enzyme, preventing the binding of the natural substrate, DHF. The high affinity of MDAM for DHFR effectively sequesters the enzyme, leading to a rapid cessation of THF production.

The binding of MDAM is thought to occur in a ternary complex with DHFR and the cofactor NADPH.[2] This tight-binding inhibition is a hallmark of many potent DHFR inhibitors.

Quantitative Analysis of DHFR Inhibition

| Compound | Target Enzyme | IC50 | Ki | Reference |

| Methotrexate (MTX) | L1210 DHFR | - | - | [4] |

| 10-deazaaminopterin (B1664510) (10-DAAM) | L. casei DHFR | - | - | [5] |

| 10-ethyl-10-deazaaminopterin (10-EDAAM) | L. casei DHFR | - | - | [5] |

| 5-methyl-5-deazaaminopterin | L1210 DHFR | ~10x more inhibitory than MTX (cell growth) | - | [4] |

Note: Specific IC50 and Ki values for this compound were not found in the provided search results. The table reflects data on related compounds to provide context on the potency of this class of inhibitors.

Experimental Protocols

The following sections outline generalized protocols for key experiments used to characterize the mechanism of action of DHFR inhibitors like MDAM.

DHFR Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Purified recombinant DHFR enzyme

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM EDTA)

-

This compound (or other inhibitor) stock solution

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of the inhibitor (MDAM) in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADPH, and the inhibitor dilutions.

-

Add the DHFR enzyme to each well and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the reaction by adding DHF to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic effect of the DHFR inhibitor on cancer cell lines.

Materials:

-

Cancer cell line (e.g., L1210, HeLa)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

-

This compound (or other inhibitor) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the inhibitor (MDAM) and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing the Mechanism and Pathways

Core Mechanism of DHFR Inhibition

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses and antifolate activity of 5-methyl-5-deaza analogues of aminopterin, methotrexate, folic acid, and N10-methylfolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of poly-gamma-glutamyl metabolites of 10-deazaaminopterin and 10-ethyl-10-deazaaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

10-Methyl-10-deazaaminopterin: A Technical Overview of its Role in Folate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyl-10-deazaaminopterin (MDAM) is a potent antifolate agent belonging to the 10-deazaaminopterin (B1664510) series of methotrexate (B535133) (MTX) analogues.[1][2] Antifolates are a class of drugs that interfere with the metabolic processes involving folic acid (vitamin B9), which are essential for DNA synthesis, repair, and cellular replication.[3][4] MDAM and its derivatives have demonstrated significant antitumor activity, in some cases superior to that of methotrexate, in various preclinical models.[1][5] This technical guide provides an in-depth analysis of the role of this compound in folate metabolism, focusing on its mechanism of action, quantitative pharmacological data, relevant experimental protocols, and its interaction with key metabolic pathways.

Mechanism of Action

The primary mechanism of action of this compound, like other classical antifolates, is the competitive inhibition of dihydrofolate reductase (DHFR).[6][7] DHFR is a crucial enzyme in the folate pathway that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4][8] THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[9]

By binding tightly to DHFR, MDAM blocks the regeneration of THF, leading to a depletion of intracellular reduced folate pools. This, in turn, inhibits the synthesis of thymidylate and purines, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.[4][10]

Beyond DHFR inhibition, the efficacy of MDAM is also influenced by two other critical cellular processes:

-

Cellular Transport: MDAM enters cells via the reduced folate carrier (RFC-1), a major transport system for folates and antifolates.[11][12] The efficiency of this transport can significantly impact the intracellular concentration and, consequently, the cytotoxic activity of the drug. Some 10-deazaaminopterin analogues have shown more effective inward transport compared to methotrexate.[13]

-

Polyglutamylation: Once inside the cell, MDAM is a substrate for the enzyme folylpolyglutamate synthetase (FPGS).[3][12] FPGS catalyzes the addition of glutamate (B1630785) residues to the molecule, forming polyglutamated derivatives.[14] These polyglutamated forms are retained more effectively within the cell and are also potent inhibitors of DHFR and other folate-dependent enzymes.[3][10] The extent of polyglutamylation is a key determinant of the duration of action and overall efficacy of antifolates.[15]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound and related compounds from various studies. This data allows for a comparative analysis of their potency and cellular pharmacology.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition

| Compound | Source of DHFR | Ki (pM) | Reference |

| Methotrexate | L1210 cells | 4.82 ± 0.60 | [16] |

| 10-Ethyl-5-methyl-5,10-dideazaaminopterin | L1210 cells | 100 | [16] |

Table 2: In Vitro Cell Growth Inhibition (IC50)

| Compound | Cell Line | IC50 (nM) | Reference |

| Methotrexate | L1210 | 3.4 ± 1.0 | [16] |

| 10-Ethyl-5-methyl-5,10-dideazaaminopterin | L1210 | 65 ± 18 | [16] |

| 10-Propargyl-10-deazaaminopterin (PDX) | VAMT-1 (human mesothelioma) | ~25-30 fold more potent than MTX | [18] |

| 10-Propargyl-10-deazaaminopterin (PDX) | JMN (human mesothelioma) | ~3 fold more potent than edatrexate | [18] |

Note: The 10-propargyl analogue of 10-deazaaminopterin was found to be about 5 times more potent than methotrexate as a growth inhibitor in L1210 cells.[13]

Table 3: In Vivo Antitumor Activity

| Compound | Tumor Model | Metric | Result | Reference |

| This compound | L1210 leukemia in mice | % Increase in Life Span (ILS) at LD10 | +235% | [2] |

| 10-Ethyl-10-deazaaminopterin | L1210 leukemia in mice | % Increase in Life Span (ILS) at LD10 | +211% | [2] |

| 10-Deazaaminopterin | L1210 leukemia in mice | % Increase in Life Span (ILS) at LD10 | +178% | [2] |

| Methotrexate | L1210 leukemia in mice | % Increase in Life Span (ILS) at LD10 | +151% | [2] |

Key Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of a compound against DHFR.

Principle: The enzymatic activity of DHFR is measured by monitoring the oxidation of its cofactor, NADPH, to NADP+. This is typically observed as a decrease in absorbance at 340 nm. The assay is performed in the presence of varying concentrations of the inhibitor to determine the concentration required to inhibit the enzyme's activity by 50% (IC50), from which the Ki can be calculated.

General Protocol:

-

Enzyme and Substrate Preparation: Purified DHFR enzyme and its substrate, dihydrofolic acid (DHF), are prepared in a suitable buffer (e.g., Tris-HCl or potassium phosphate (B84403) buffer) at a specific pH (typically around 7.5). NADPH is also prepared fresh.

-

Assay Reaction: The reaction mixture typically contains the buffer, NADPH, purified DHFR, and varying concentrations of the inhibitor (e.g., this compound).

-

Initiation of Reaction: The reaction is initiated by the addition of DHF.

-

Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves. The percent inhibition is calculated for each inhibitor concentration. The IC50 value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration of the substrate (DHF) and its Michaelis-Menten constant (Km).

In Vitro Cell Growth Inhibition Assay

Objective: To determine the cytotoxic effect of a compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Principle: Cancer cells are cultured in the presence of varying concentrations of the test compound. After a defined incubation period, cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, XTT, or resazurin (B115843) assay).

General Protocol:

-

Cell Seeding: Cancer cells (e.g., L1210 leukemia cells) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., methotrexate) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: A viability reagent (e.g., MTT) is added to each well. Viable cells metabolize the reagent, resulting in a color change that can be quantified by measuring the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Metabolic Pathway Interactions and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the central role of this compound in the folate metabolic pathway and a typical experimental workflow for its evaluation.

References

- 1. New folate analogs of the 10-deaza-aminopterin series. Further evidence for markedly increased antitumor efficacy compared with methotrexate in ascitic and solid murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumor activity of 10-alkyl-10-deazaminopterins. A convenient synthesis of 10-deazaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 5. 10-Ethyl-10-deaza-aminopterin: structural design and biochemical, pharmacologic, and antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 10-Deazaaminopterin [benchchem.com]

- 7. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. cancernetwork.com [cancernetwork.com]

- 11. 10-propargyl-10-deazaaminopterin: an antifolate with activity in patients with previously treated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase I and pharmacokinetic study of 10-propargyl-10-deazaaminopterin, a new antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antitumor activity of 10-propargyl-10-deazaaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Folate-binding triggers the activation of folylpolyglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antifolate Analogs: Mechanism of Action, Analytical Methodology, and Clinical Efficacy | Semantic Scholar [semanticscholar.org]

- 16. Synthesis and antifolate evaluation of 10-ethyl-5-methyl-5,10- dideazaaminopterin and an alternative synthesis of 10-ethyl-10- deazaaminopterin (edatrexate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New folate analogs of the 10-deaza-aminopterin series. Basis for structural design and biochemical and pharmacologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Experimental therapeutics with a new 10-deazaaminopterin in human mesothelioma: further improving efficacy through structural design, pharmacologic modulation at the level of MRP ATPases, and combined therapy with platinums - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 10-Methyl-10-deazaaminopterin and its analogs. These compounds are of significant interest in medicinal chemistry due to their potent antifolate activity, acting as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis. This document details the primary synthetic methodologies, presents key quantitative data in a structured format, and includes detailed experimental protocols for the synthesis of the target molecules and essential starting materials.

Core Synthetic Strategies

The synthesis of 10-alkyl-10-deazaaminopterins predominantly follows a convergent approach, which involves the preparation of a substituted pteroic acid intermediate followed by coupling with a glutamate (B1630785) moiety. An alternative strategy employing a Wittig reaction has also been developed.

The most common synthetic route for 10-alkyl-10-deazaaminopterins involves a multi-step process:

-

Alkylation: A dianion of a p-alkylbenzoic acid is generated using a strong base, such as lithium diisopropylamide (LDA), and is subsequently alkylated. For the synthesis of this compound, p-toluic acid is the starting material.

-

Bromination and Aldehyde Formation: The product from the alkylation step undergoes bromination to form a key aldehyde intermediate.

-

Condensation and Aromatization: The aldehyde is then condensed with 2,4,5,6-tetraaminopyrimidine (B94255). The resulting dihydropteridine is oxidized in situ to yield the aromatic 10-alkyl-10-deaza-4-amino-4-deoxypteroic acid.

-

Peptide Coupling: The pteroic acid is coupled with diethyl L-glutamate, typically via a mixed anhydride (B1165640) method.

-

Saponification: The final step is the hydrolysis of the ethyl esters to afford the target 10-alkyl-10-deazaaminopterin.

An alternative approach for the synthesis of the 10-deazaaminopterin (B1664510) core structure utilizes a Wittig reaction, where a pteridine-derived ylide is reacted with an aldehyde-functionalized benzoyl-glutamate derivative.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of this compound and its analogs.

Table 1: Antitumor Activity of 10-Alkyl-10-deazaaminopterins against L1210 Leukemia in Mice [2]

| Compound | Optimal Dose (mg/kg) | Increase in Lifespan (%) |

| Methotrexate | - | +151 |

| 10-Deazaaminopterin | - | +178 |

| This compound | - | +235 |

| 10-Ethyl-10-deazaaminopterin | - | +211 |

| 10,10-Dimethyl-10-deazaaminopterin | 72 | +135 |

Table 2: In Vitro Activity of 10-Ethyl-5-methyl-5,10-dideazaaminopterin and Methotrexate [3]

| Compound | DHFR Inhibition (Ki, pM) | L1210 Cell Growth Inhibition (IC50, nM) |

| Methotrexate | 4.82 ± 0.60 | 3.4 ± 1.0 |

| 10-Ethyl-5-methyl-5,10-dideazaaminopterin | 100 | 65 ± 18 |

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of this compound and its precursors.

Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate[4]

This procedure outlines the preparation of a crucial starting material.

-

Reaction Setup: In a suitable reaction vessel, suspend one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine (B18466) in water.

-

Reduction: Add 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid (e.g., HCl) to maintain a pH below 7. The reaction is conducted at a temperature between 20°C and 65°C to form the acid salt of 2,4,5,6-tetraaminopyrimidine.

-

pH Adjustment and Filtration: Adjust the pH of the reaction mixture to 2.0-2.5 with the same acid to dissolve the product. Separate any insoluble materials by filtration.

-

Precipitation: To the filtrate, add sulfuric acid to adjust the pH to 0.2-0.5 while maintaining the temperature between 20°C and 60°C.

-

Isolation: Cool the mixture to 0-10°C to precipitate 2,4,5,6-tetraaminopyrimidine sulfate. The precipitate is then collected by filtration.

Synthesis of Diethyl L-glutamate Hydrochloride[1]

This protocol describes the esterification of L-glutamic acid.

-

Reaction Mixture: To a 500 mL four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 300 g of ethanol (B145695), 14.7 g (0.10 mol) of L-glutamic acid, and 25.0 g (0.08 mol) of triphosgene (B27547).

-

Reaction Conditions: Heat the mixture to 70-75°C and maintain this temperature for 5 hours with stirring.

-

Work-up: Cool the reaction mixture to 20-25°C. Purge the system with nitrogen for 30 minutes to remove hydrogen chloride gas.

-

Purification: Remove excess triphosgene and ethanol by distillation. Add 100 mL of methyl tert-butyl ether to the residue to induce precipitation.

-

Isolation: Collect the white solid product, Diethyl L-glutamate hydrochloride, by filtration and dry. The reported yield is 98.0% with a purity of 99.7%.[1]

General Procedure for the Synthesis of 10-Alkyl-10-deazaaminopterins[2]

This procedure is a general outline based on the synthesis of various 10-alkyl analogs.

-

Alkylation of p-Alkylbenzoic Acids: The dianion of the appropriate p-alkylbenzoic acid is generated using lithium diisopropylamide (LDA) and then alkylated with 3-methoxyallyl chloride.

-

Bromination: The resulting 4-(p-carboxyphenyl)-1-methoxy-1-butene is brominated at pH 7-8 to yield the corresponding 2-bromo-4-(p-carboxyphenyl)butyraldehyde.

-

Condensation to form Pteroic Acid: The aldehyde intermediate is condensed with 2,4,5,6-tetraminopyrimidine. The resulting dihydropteridine is oxidized in situ to afford the crystalline 10-alkyl-10-deaza-4-amino-4-deoxypteroic acid.

-

Coupling with Diethyl L-glutamate: The pteroic acid is coupled with diethyl L-glutamate using the mixed anhydride method.[4] This involves activating the carboxylic acid of the pteroic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine, followed by the addition of diethyl L-glutamate.

-

Saponification: The diethyl ester of the coupled product is saponified at room temperature to yield the final 10-alkyl-10-deazaaminopterin.

Visualizations

The following diagrams illustrate the synthetic pathway and the mechanism of action of 10-deazaaminopterins.

Caption: General synthetic scheme for this compound.

Caption: Mechanism of action of this compound.

References

- 1. Diethyl L-glutamate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and antitumor activity of 10-alkyl-10-deazaminopterins. A convenient synthesis of 10-deazaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antifolate evaluation of 10-ethyl-5-methyl-5,10- dideazaaminopterin and an alternative synthesis of 10-ethyl-10- deazaaminopterin (edatrexate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]

The Potent Inhibition of Dihydrofolate Reductase by 10-Methyl-10-deazaaminopterin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyl-10-deazaaminopterin (MDAM) is a potent antifolate agent belonging to the class of methotrexate (B535133) analogues. These compounds are structurally designed to interfere with folate metabolism, a critical pathway for cell proliferation. The primary target of MDAM and its congeners is the enzyme dihydrofolate reductase (DHFR), which plays a pivotal role in the synthesis of purines and thymidylate, essential precursors for DNA replication. This technical guide provides an in-depth analysis of the inhibitory effects of this compound on dihydrofolate reductase, compiling quantitative data, detailing experimental methodologies, and visualizing the underlying biochemical pathways.

Quantitative Analysis of DHFR Inhibition

The inhibitory potency of this compound and its related analogues against dihydrofolate reductase has been a subject of significant research. The diastereomers of 10-alkyl-10-deazaaminopterins have been shown to exhibit differential inhibitory activities. The following tables summarize the key quantitative data from studies on L1210 murine leukemia cells, providing a comparative overview of their efficacy.

| Compound | Enzyme Source | Inhibition Parameter | Value | Reference |

| This compound (diastereomeric mixture) | L1210 cell DHFR | - | Equivalent to 10-deazaaminopterin (B1664510) and aminopterin; slightly more potent than methotrexate | [Sirotnak et al., 1984] |

| d,L-10-Ethyl-10-deazaaminopterin | L1210 cell DHFR | - | 3-fold more inhibitory than l,L-10-ethyl-10-deazaaminopterin | [DeGraw et al., 1986] |

| 10-Alkyl-10-deazaaminopterins | L1210 cell DHFR | - | Approximately equipotent to 10-deazaaminopterin | [DeGraw et al., 1982] |

Table 1: Comparative Inhibition of Dihydrofolate Reductase by 10-Deazaaminopterin Analogues

Experimental Protocols

The characterization of DHFR inhibitors relies on robust enzymatic assays. The following section details a generalized protocol for determining the inhibitory activity of compounds like this compound against dihydrofolate reductase.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

-

Purified dihydrofolate reductase (from L1210 cells or recombinant source)

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM EDTA)

-

Inhibitor stock solution (this compound dissolved in an appropriate solvent, e.g., DMSO)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the assay buffer, DHF solution, and NADPH solution to their final concentrations.

-

Inhibitor Addition: Add varying concentrations of the this compound solution to the reaction mixtures. For control reactions, add the solvent vehicle.

-

Enzyme Addition: Initiate the reaction by adding a standardized amount of purified DHFR enzyme to the cuvette.

-

Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm over a defined period. The rate of decrease is proportional to the DHFR activity.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each inhibitor concentration relative to the control.

-

IC50/Ki Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined from this curve. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the inhibition is competitive.

Signaling Pathways and Mechanisms of Action

The inhibition of dihydrofolate reductase by this compound has profound effects on cellular metabolism, primarily by disrupting the folate pathway. This leads to the depletion of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides required for DNA replication and repair.

Caption: Inhibition of Dihydrofolate Reductase by this compound disrupts the folate metabolic pathway.

Experimental Workflow for Assessing DHFR Inhibition

The systematic evaluation of a potential DHFR inhibitor involves a series of well-defined experimental steps, from initial screening to detailed kinetic analysis.

Caption: A typical experimental workflow for the characterization of a DHFR inhibitor.

Conclusion

This compound stands out as a formidable inhibitor of dihydrofolate reductase. Its potency, which is comparable to or greater than that of the widely used chemotherapeutic agent methotrexate, underscores its potential in the development of novel anticancer therapies. The stereochemistry at the C-10 position has been identified as a critical determinant of its inhibitory activity, offering a promising avenue for the design of more selective and effective DHFR inhibitors. The experimental protocols and pathways detailed in this guide provide a foundational framework for researchers engaged in the discovery and development of next-generation antifolate drugs. Further investigations into the structure-activity relationships of 10-deazaaminopterin analogues will be instrumental in optimizing their therapeutic index and overcoming mechanisms of drug resistance.

The Rise of 10-Alkyl-10-deazaminopterins: A New Frontier in Antitumor Agents

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of more effective and selective cancer chemotherapeutics has led to the exploration of novel antifolate agents. Among these, 10-alkyl-10-deazaminopterins have emerged as a promising class of compounds, demonstrating significant antitumor activity, in some cases surpassing the efficacy of the widely used methotrexate (B535133). This technical guide provides an in-depth overview of the synthesis, mechanism of action, and preclinical evaluation of these potent dihydrofolate reductase inhibitors.

Introduction to 10-Deazaminopterin Analogues

Antifolates have been a cornerstone of cancer therapy for decades, primarily functioning by inhibiting key enzymes in the folate metabolic pathway, which is crucial for DNA synthesis and cell proliferation.[1][2][3] Methotrexate (MTX), a structural analog of folic acid, is a widely used antifolate that inhibits dihydrofolate reductase (DHFR).[1][4] However, its clinical utility can be limited by toxic side effects and the development of drug resistance.[4][5]

The 10-deazaaminopterin (B1664510) series of compounds represents a significant modification of the classical antifolate structure. The substitution of the nitrogen atom at the 10-position with a carbon atom, and the subsequent addition of alkyl groups at this new position, has been shown to enhance the therapeutic properties of these molecules.[6][7] These modifications can lead to improved transport into tumor cells and an increased therapeutic index.[6][7]

Synthesis of 10-Alkyl-10-deazaminopterins

A convenient and scalable synthesis for 10-deazaminopterin and its 10-alkyl analogues has been developed, making these compounds accessible for extensive preclinical and potential clinical investigation.[6][7]

General Synthetic Scheme

The synthesis typically involves a multi-step process starting from appropriately substituted benzoic acids.[6] The key steps are outlined below:

-

Alkylation: The process begins with the alkylation of dianions generated from p-alkylbenzoic acids using 3-methoxyallyl chloride.[6]

-

Bromination: The resulting 4-(p-carboxyphenyl)-1-methoxy-1-butenes are then brominated to yield 2-bromo-4-(p-carboxyphenyl)butyraldehydes.[6]

-

Condensation and Oxidation: These aldehydes are condensed with 2,4,5,6-tetraminopyrimidine. The subsequent in situ oxidation of the formed dihydropteridines leads to the crystalline 10-alkyl-10-deaza-4-amino-4-deoxypteroic acids.[6]

-

Coupling and Saponification: Finally, the pteroic acids are coupled with diethyl glutamate (B1630785) using the mixed anhydride (B1165640) method, followed by saponification to yield the target 10-alkyl-10-deazaminopterins.[6]

Mechanism of Action: Targeting the Folate Pathway

Like other antifolates, 10-alkyl-10-deazaminopterins exert their cytotoxic effects by inhibiting dihydrofolate reductase (DHFR).[1][6] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2][8] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][8] By inhibiting DHFR, these compounds deplete the intracellular pool of reduced folates, leading to the disruption of DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis.[8][9]

Preclinical Antitumor Activity

Preclinical studies have demonstrated the potent antitumor activity of 10-alkyl-10-deazaminopterins in various cancer models. These compounds have shown efficacy against murine leukemia L1210 and have been evaluated for their ability to increase the lifespan of tumor-bearing mice.[6][7]

In Vivo Efficacy in L1210 Leukemia Model

The in vivo antitumor activity of several 10-alkyl-10-deazaminopterin analogues was compared to methotrexate and the parent compound, 10-deazaminopterin, in mice bearing L1210 leukemia. The results, summarized in the table below, highlight the enhanced efficacy of the 10-methyl and 10-ethyl analogues.[6][7]

| Compound | Optimal Dose (mg/kg) | % Increase in Lifespan (ILS) |

| Methotrexate | - | +151% |

| 10-Deazaminopterin | - | +178% |

| 10-Methyl-10-deazaminopterin | - | +235% |

| 10-Ethyl-10-deazaminopterin | - | +211% |

| 10,10-Dimethyl-10-deazaminopterin | 72 | +135% |

Data sourced from DeGraw et al. (1980).[6][7]

The 10-methyl and 10-ethyl analogues exhibited a significantly greater increase in lifespan compared to both methotrexate and 10-deazaminopterin, suggesting an improved therapeutic index.[6][7] The 10,10-dimethyl analogue was less effective at an equimolar dosage but was also noted to be far less toxic.[6]

Dihydrofolate Reductase Inhibition

The inhibitory activity of these compounds against DHFR from Lactobacillus casei and L1210 cells was found to be similar to that of 10-deazaminopterin.[6][7] This suggests that the enhanced in vivo antitumor activity of the 10-alkyl analogues may be attributed to other factors, such as improved cellular uptake and retention.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation of these antitumor agents. Below are outlines for key assays.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This in vitro biochemical assay determines the inhibitory potency of a compound against purified DHFR enzyme.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF. The rate of this decrease is proportional to DHFR activity.[8]

Materials:

-

Purified DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[8]

-

Test compounds (10-alkyl-10-deazaminopterins)

-

Positive control (e.g., Methotrexate)[8]

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control.

-

In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound or control.

-

Pre-incubate the mixture to allow for inhibitor binding.[8]

-

Initiate the reaction by adding DHF and NADPH.

-

Immediately measure the decrease in absorbance at 340 nm in kinetic mode.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DHFR activity.

Cell Proliferation Assay (e.g., MTT Assay)

This cell-based assay measures the cytotoxic effect of the compounds on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.[9]

Materials:

-

Cancer cell line (e.g., L1210)

-

Cell culture medium and supplements

-

Test compounds

-

MTT solution

-

Solubilizing agent (e.g., DMSO)[9]

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).[9]

-

Add MTT solution to each well and incubate to allow formazan crystal formation.[9]

-

Add a solubilizing agent to dissolve the formazan crystals.[9]

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).[9]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

The exploration of 10-alkyl-10-deazaminopterins has yielded a series of potent antitumor agents with an improved therapeutic profile compared to classical antifolates like methotrexate. The enhanced in vivo efficacy of the 10-methyl and 10-ethyl analogues underscores the potential of this chemical scaffold in the development of next-generation cancer chemotherapeutics. Further research is warranted to fully elucidate the structure-activity relationships, pharmacokinetic and pharmacodynamic properties, and the full spectrum of their antitumor activity in a broader range of preclinical models. These investigations will be crucial in advancing the most promising candidates towards clinical evaluation.

References

- 1. Cancer chemotherapy: targeting folic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cycling back to folate metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Folate Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. cancernetwork.com [cancernetwork.com]

- 5. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antitumor activity of 10-alkyl-10-deazaminopterins. A convenient synthesis of 10-deazaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 10-Methyl-10-deazaaminopterin in L1210 Leukemia Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methyl-10-deazaaminopterin (MDAM) is a potent antifolate agent that has demonstrated significant cytotoxic activity against various cancer cell lines, including the L1210 murine leukemia cell line. As a structural analog of methotrexate (B535133) (MTX), MDAM's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway. This inhibition leads to the depletion of intracellular tetrahydrofolate pools, subsequently disrupting the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation. This document provides detailed application notes and experimental protocols for the use of MDAM in L1210 leukemia cell line studies, intended to guide researchers in the effective design and execution of their experiments.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting key enzymes in the folate pathway. Its primary target is dihydrofolate reductase (DHFR), which it inhibits with high affinity. DHFR is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, MDAM leads to a state of "thymineless death" and an arrest of the cell cycle, primarily in the S phase.

Furthermore, the efficacy of MDAM is enhanced through its intracellular polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS). The addition of glutamate (B1630785) residues traps the drug within the cell and increases its inhibitory potency against DHFR and other folate-dependent enzymes. The transport of MDAM into L1210 cells is mediated by the reduced folate carrier (RFC), a key determinant of its cellular uptake and subsequent cytotoxic activity.

Data Presentation

The following tables summarize the comparative efficacy and enzyme inhibition of 10-alkyl-10-deazaaminopterin derivatives and methotrexate in L1210 leukemia models.

Table 1: In Vivo Efficacy of 10-Alkyl-10-deazaaminopterin Analogs against L1210 Leukemia in Mice

| Compound | Dosage | Percent Increase in Life Span (ILS) | Reference |

| This compound | LD10 | +235% | [1] |

| 10-Ethyl-10-deazaaminopterin | LD10 | +211% | [1] |

| 10-Deazaaminopterin | LD10 | +178% | [1] |

| Methotrexate | LD10 | +151% | [1] |

Table 2: Comparative In Vitro Activity of Antifolate Agents in L1210 Cells

| Compound | Parameter | Value | Reference |

| 9-Methyl-10-deazaaminopterin * | Potency vs. MTX | 21-fold more potent | [2] |

| 10-Propargyl-10-deazaaminopterin | Potency vs. MTX | ~5-fold more potent | [3] |

| 10-Ethyl-5-methyl-5,10-dideazaaminopterin | IC50 (Cell Growth) | 65 ± 18 nM | [4] |

| Methotrexate | IC50 (Cell Growth) | 3.4 ± 1.0 nM | [4] |

| 10-Ethyl-5-methyl-5,10-dideazaaminopterin | Ki (DHFR Inhibition) | 100 pM | [4] |

| Methotrexate | Ki (DHFR Inhibition) | 4.82 ± 0.60 pM | [4] |

*Note: While this is the 9-methyl analog, it provides strong evidence for the high potency of methyl-substituted deazaaminopterins in L1210 cells.

Signaling and Metabolic Pathway

The primary signaling pathway affected by this compound is the folate metabolic pathway, which is central to nucleotide biosynthesis.

Caption: Mechanism of action of this compound in L1210 cells.

Experimental Protocols

L1210 Cell Culture

This protocol outlines the standard procedure for the culture of L1210 leukemia cells.

Materials:

-

L1210 mouse lymphocytic leukemia cells (e.g., ATCC CCL-219)

-

DMEM or RPMI-1640 medium

-

Fetal Bovine Serum (FBS) or Horse Serum (HS)

-

L-Glutamine

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

-

T-75 cell culture flasks

-

Centrifuge

-

37°C, 5% CO2 incubator

Procedure:

-

Medium Preparation: Prepare complete growth medium by supplementing the base medium (DMEM or RPMI-1640) with 10% heat-inactivated FBS or HS, 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.

-

Thawing of Cryopreserved Cells:

-

Rapidly thaw the vial of frozen cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 150 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

-

Cell Maintenance:

-

L1210 cells grow in suspension. Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

To passage the cells, determine the cell density using a hemocytometer and Trypan Blue exclusion for viability.

-

Dilute the cell suspension to a seeding density of 1-2 x 10^5 cells/mL in a new flask with fresh complete growth medium.

-

Incubate at 37°C in a 5% CO2 humidified atmosphere.

-

Caption: L1210 cell culture workflow.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of MDAM in L1210 cells.

Materials:

-

L1210 cells in logarithmic growth phase

-

Complete growth medium

-

This compound (MDAM) stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Harvest L1210 cells and adjust the cell density to 5 x 10^4 cells/mL in complete growth medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

-

Incubate for 24 hours to allow cells to acclimate.

-

-

Drug Treatment:

-

Prepare serial dilutions of MDAM in complete growth medium at 2x the final desired concentrations.

-

Add 100 µL of the MDAM dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the drug vehicle (negative control).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Incubate for an additional 4-18 hours at 37°C.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each drug concentration relative to the negative control.

-

Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

-

Caption: In vitro cytotoxicity assay workflow.

Dihydrofolate Reductase (DHFR) Enzyme Assay

This protocol describes a spectrophotometric assay to measure the inhibition of DHFR by MDAM.

Materials:

-

Purified DHFR from L1210 cells or recombinant DHFR

-

DHFR assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

This compound (MDAM)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare fresh solutions of DHF and NADPH in DHFR assay buffer. Keep on ice and protected from light.

-

Prepare serial dilutions of MDAM in the assay buffer.

-

-

Assay Reaction:

-

In a 96-well plate or cuvette, combine the DHFR assay buffer, NADPH solution, and the desired concentration of MDAM or vehicle control.

-

Add the DHFR enzyme and incubate for 5-10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the DHF solution.

-

-

Measurement:

-

Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode). The decrease in absorbance corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Determine the percent inhibition of DHFR activity for each MDAM concentration relative to the vehicle control.

-

Plot the percent inhibition against the MDAM concentration to determine the IC50. The inhibitor constant (Ki) can be determined using the Cheng-Prusoff equation if the Km for DHF is known.

-

Caption: DHFR enzyme inhibition assay workflow.

Conclusion

This compound is a highly effective antifolate agent against L1210 leukemia cells, demonstrating superior in vivo efficacy compared to methotrexate. Its potent inhibition of dihydrofolate reductase, coupled with efficient cellular uptake and retention via polyglutamylation, underscores its potential as a chemotherapeutic agent. The protocols provided herein offer a framework for the investigation of MDAM and related compounds in a preclinical setting. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of this class of antifolates.

References

- 1. Synthesis and antitumor activity of 10-alkyl-10-deazaminopterins. A convenient synthesis of 10-deazaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antifolate properties of 9-alkyl-10-deazaminopterins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of 10-propargyl-10-deazaaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antifolate evaluation of 10-ethyl-5-methyl-5,10- dideazaaminopterin and an alternative synthesis of 10-ethyl-10- deazaaminopterin (edatrexate) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 10-Methyl-10-deazaaminopterin in Murine Tumor Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: 10-Methyl-10-deazaaminopterin (MDAM) is a folate analog belonging to the 10-deazaaminopterin (B1664510) series of compounds. These agents are designed as antifolates with an altered chemical structure to improve their therapeutic properties compared to classical antifolates like methotrexate (B535133). The primary mechanism of action for these compounds is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway essential for DNA synthesis and cellular replication. Preclinical studies in various murine tumor models have demonstrated that 10-alkyl-10-deazaaminopterin derivatives, including the 10-methyl analog, exhibit markedly superior antitumor efficacy compared to methotrexate against a range of both ascitic and solid tumors.[1] This enhanced efficacy is attributed to improved membrane transport and increased polyglutamylation within tumor cells, leading to greater intracellular accumulation and prolonged inhibition of DHFR.[2][3][4] These application notes provide a summary of the preclinical data and detailed protocols for the use of this compound in murine cancer models.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound and related 10-deazaaminopterin derivatives in various murine tumor models.

Table 1: Efficacy of 10-Alkyl-10-deazaaminopterin Analogs in Murine Ascites Tumor Models

| Tumor Model | Compound | Efficacy Compared to Methotrexate | Key Findings | Reference |

| L1210 Leukemia | This compound | Superior | Achieved a log10 reduction in tumor burden several-fold greater than methotrexate. | [1] |

| Sarcoma 180 | This compound | Superior | Resulted in long-term survivors. | [1] |

| Ehrlich Carcinoma | 10-Alkyl-10-deazaaminopterins | Superior | Markedly superior to methotrexate. | [1] |

| Tapper Carcinosarcoma | 10-Alkyl-10-deazaaminopterins | Superior | Markedly superior to methotrexate. | [1] |

Table 2: Efficacy of 10-Alkyl-10-deazaaminopterin Analogs in Murine Solid Tumor Models

| Tumor Model | Compound | Efficacy Compared to Methotrexate | Key Findings | Reference |

| Sarcoma 180 | 10-Alkyl-10-deazaaminopterins | Superior | Markedly superior to methotrexate. | [1] |

| Tapper Carcinosarcoma | 10-Ethyl-10-deazaaminopterin | Superior | A greater number of partial regressions over a longer period compared to methotrexate. | [1] |

| E0771 Mammary Adenocarcinoma | 10-Ethyl-10-deazaaminopterin | >5-fold more effective | Evidence for partial regressions and marked effects against metastatic disease. | [1] |

| Lewis Lung Carcinoma | 10-Alkyl-10-deazaaminopterins | Similar Potency | Overall antitumor effects were more modest. | [1] |

| T241 Sarcoma | 10-Alkyl-10-deazaaminopterins | Superior | Similar results to those seen with E0771. | [1] |

Table 3: Survival Studies with this compound in L1210 Leukemia Model

| Compound | Dosage | Percent Increase in Lifespan (ILS) | Reference |

| Methotrexate | LD10 | +151% | [5] |

| 10-deazaaminopterin | LD10 | +178% | [5] |

| This compound | LD10 | +235% | [5] |

| 10-Ethyl-10-deazaaminopterin | LD10 | +211% | [5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in murine tumor models.

Caption: Inhibition of the folate pathway by this compound.

Caption: A generalized experimental workflow for murine tumor model studies.

Experimental Protocols

The following are generalized protocols based on methodologies commonly employed in preclinical evaluations of antifolates in murine tumor models. Specific parameters may need to be optimized for different tumor models and experimental goals.

Protocol 1: Evaluation of Antitumor Efficacy in a Syngeneic Solid Tumor Model (e.g., E0771 Mammary Adenocarcinoma)

1. Materials and Reagents:

-

This compound (MDAM)

-

Vehicle solution (e.g., sterile phosphate-buffered saline (PBS), pH 7.4)

-

E0771 murine mammary adenocarcinoma cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Female C57BL/6 mice (6-8 weeks old)

-

Sterile syringes and needles (27-30 gauge)

-

Calipers

-

Anesthetic (e.g., isoflurane)

2. Cell Culture and Preparation:

-

Culture E0771 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells during the logarithmic growth phase using trypsin-EDTA.

-

Wash the cells twice with sterile PBS.

-

Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/mL. Perform a viability count (e.g., using trypan blue) to ensure >95% viability.

3. Tumor Implantation:

-

Shave and sterilize the right flank of each C57BL/6 mouse.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank.

4. Treatment Regimen:

-

Monitor the mice daily for tumor growth.

-

When tumors reach a mean palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

-

Group 1: Vehicle control (e.g., PBS, intraperitoneally (i.p.))

-

Group 2: this compound (dose to be determined by dose-finding studies, i.p.)

-

Group 3: Comparator drug (e.g., Methotrexate, i.p.)

-

-

Prepare fresh drug solutions on each day of treatment.

-

Administer treatment according to the desired schedule (e.g., daily for 5 consecutive days).

5. Monitoring and Endpoints:

-

Measure tumor dimensions with calipers three times a week.

-

Calculate tumor volume using the formula: Volume = (length x width²) / 2.

-

Monitor body weight and clinical signs of toxicity (e.g., ruffled fur, lethargy) throughout the study.

-

The primary endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

-

Euthanize mice when they reach the endpoint or show signs of excessive morbidity.

6. Data Analysis:

-

Calculate the mean tumor volume for each group over time.

-

Determine the percent tumor growth inhibition (%TGI) at the end of the study.

-

Perform statistical analysis (e.g., ANOVA, t-test) to compare treatment groups.

Protocol 2: Evaluation of Efficacy in an Ascites Tumor Model (e.g., L1210 Leukemia)

1. Materials and Reagents:

-

This compound (MDAM)

-

Vehicle solution (e.g., sterile PBS)

-

L1210 murine leukemia cells

-

DBA/2 mice (6-8 weeks old)

-

Sterile syringes and needles

2. Tumor Implantation:

-

Harvest L1210 cells from a donor mouse with an established ascites tumor or from cell culture.

-

Prepare a cell suspension in sterile PBS at a concentration of 1 x 10^6 cells/mL.

-

Inject 100 µL of the cell suspension (1 x 10^5 cells) intraperitoneally into each mouse.

3. Treatment Regimen:

-

Begin treatment 24 hours after tumor cell inoculation.

-

Randomize mice into treatment groups.

-

Administer treatment (MDAM, vehicle, or comparator) intraperitoneally according to the planned schedule (e.g., daily for 5-9 days).

4. Monitoring and Endpoints:

-

Monitor mice daily for signs of disease progression (e.g., abdominal swelling, weight gain, morbidity).

-

The primary endpoint is survival. Record the date of death for each mouse.

5. Data Analysis:

-

Calculate the median survival time (MST) for each group.

-

Determine the percent increase in lifespan (%ILS) for each treatment group compared to the vehicle control group using the formula: %ILS = [(MST of treated group / MST of control group) - 1] x 100.

-

Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).

Disclaimer: These protocols are intended as a general guide. Researchers should adapt these methods to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. Appropriate dose-finding and toxicity studies should be conducted prior to large-scale efficacy experiments.

References

- 1. New folate analogs of the 10-deaza-aminopterin series. Further evidence for markedly increased antitumor efficacy compared with methotrexate in ascitic and solid murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 10-Ethyl-10-deaza-aminopterin: structural design and biochemical, pharmacologic, and antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I and pharmacokinetic study of 10-propargyl-10-deazaaminopterin, a new antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antitumor activity of 10-alkyl-10-deazaminopterins. A convenient synthesis of 10-deazaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining IC50 Values for 10-Methyl-10-deazaaminopterin in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction:

10-Methyl-10-deazaaminopterin is a synthetic analog of the folate antagonist aminopterin. Like other antifolates such as methotrexate (B535133), its primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR).[1][2][3] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and thymidylate, which are vital for DNA replication and cell division. By inhibiting DHFR, this compound disrupts these processes, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

While specific IC50 values for this compound across a broad range of human cancer cell lines are not extensively documented in publicly available literature, research on closely related 10-deazaaminopterin (B1664510) analogs has demonstrated potent antitumor activity. For instance, the 10-methyl analogue of 10-deazaaminopterin has shown significant life span extension in murine leukemia (L1210) models, indicating substantial biological activity.[4] This document provides a compilation of available data for related compounds to serve as a reference, along with a detailed protocol for determining the IC50 value of this compound in adherent cancer cell lines using a colorimetric cell viability assay.

Data Presentation: IC50 Values of 10-Deazaaminopterin Analogs

The following table summarizes the in vitro growth inhibitory activity of various 10-deazaaminopterin derivatives against different cancer cell lines. This data provides a comparative context for the expected potency of this compound.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| 10-Propargyl-5-deazaaminopterin | L1210 | Murine Leukemia | 1.50 | --INVALID-LINK-- |

| 10-Propargyl-5-deazaaminopterin | S180 | Murine Sarcoma | 2.35 | --INVALID-LINK-- |

| 10-Propargyl-5-deazaaminopterin | HL60 | Human Promyelocytic Leukemia | 0.72 | --INVALID-LINK-- |

| 5-Methyl-10-propargyl-5-deazaaminopterin | L1210 | Murine Leukemia | Not specified, but 35-fold more inhibitory than Methotrexate | --INVALID-LINK-- |

| Naphthalene analogue of 10-deazaaminopterin | L1210, S180, HL60 | Murine Leukemia, Murine Sarcoma, Human Promyelocytic Leukemia | Not specified, but 4-6-fold more inhibitory than Methotrexate | --INVALID-LINK-- |

Experimental Protocols

This section provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is a widely used colorimetric method to assess cell viability.

Protocol 1: Determination of IC50 using MTT Assay

Materials:

-

This compound

-

Adherent cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader

-

Humidified CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line in T-75 flasks with complete medium until they reach 70-80% confluency.

-

Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in complete medium and perform a cell count using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well, to be optimized for each cell line).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform a serial dilution of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.01 nM to 100 µM).

-

Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank (medium only).

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

Incubate the plate for a predetermined exposure time (typically 48 or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on a plate shaker for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R, or similar).

-

Mandatory Visualizations

Signaling Pathway Diagram